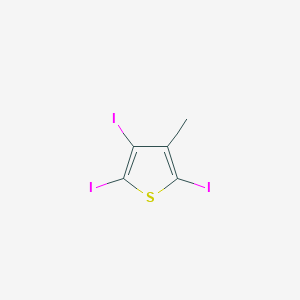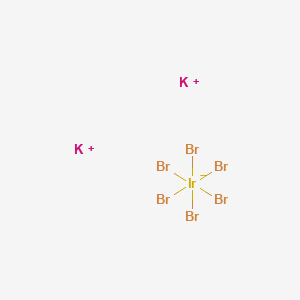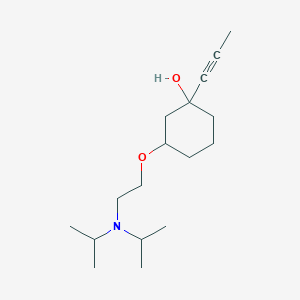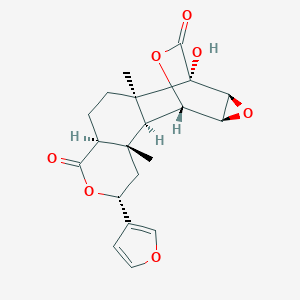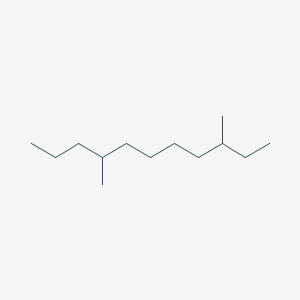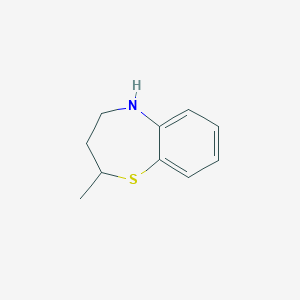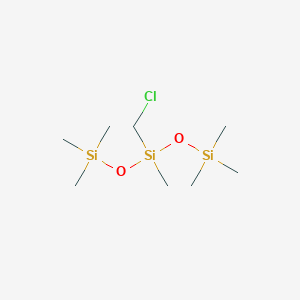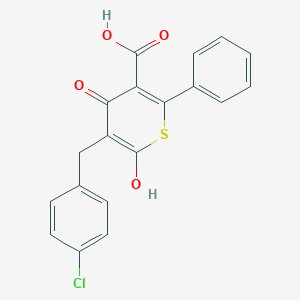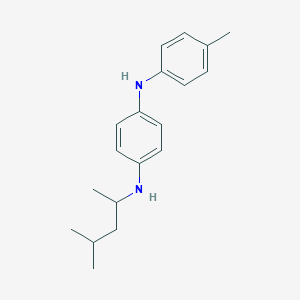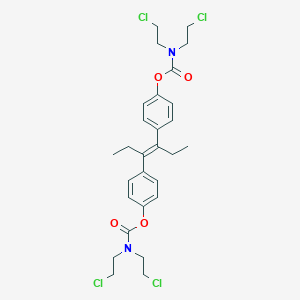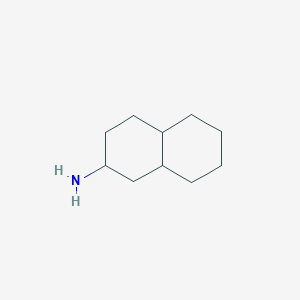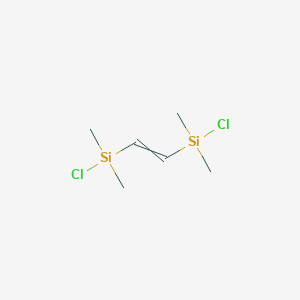
1,2-Bis(chlorodimethylsilyl)ethene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(chlorodimethylsilyl)ethene, also known as Bis(trimethylsilyl)acetylene, is an organosilicon compound with the chemical formula C6H14Cl2Si2. It is a colorless liquid that is used in scientific research for its unique properties.
Wirkmechanismus
The mechanism of action of 1,2-1,2-Bis(chlorodimethylsilyl)ethene(chlorodimethylsilyl)ethene is not fully understood. However, it is believed to act as a nucleophile in organic reactions, reacting with electrophiles to form new compounds. It has also been shown to have unique properties as a building block in the construction of complex organic molecules.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 1,2-1,2-Bis(chlorodimethylsilyl)ethene(chlorodimethylsilyl)ethene. However, it is known to be highly reactive and may have toxic effects if not handled properly.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,2-1,2-Bis(chlorodimethylsilyl)ethene(chlorodimethylsilyl)ethene in lab experiments is its unique properties as a building block in the construction of complex organic molecules. However, its high reactivity and potential for toxicity make it difficult to handle and require proper safety precautions.
Zukünftige Richtungen
For research on 1,2-1,2-1,2-Bis(chlorodimethylsilyl)ethene(chlorodimethylsilyl)ethene(chlorodimethylsilyl)ethene include further investigation into its mechanism of action and potential applications in the development of new materials for use in electronics and energy storage devices. Additionally, research into its potential toxicity and methods for safe handling and disposal will be important for its continued use in scientific research.
Synthesemethoden
The synthesis of 1,2-1,2-Bis(chlorodimethylsilyl)ethene(chlorodimethylsilyl)ethene involves the reaction of chlorodimethylsilane with trimethylsilylacetylene in the presence of a catalyst. This reaction produces the desired compound and is typically carried out under an inert atmosphere.
Wissenschaftliche Forschungsanwendungen
1,2-1,2-Bis(chlorodimethylsilyl)ethene(chlorodimethylsilyl)ethene has been used in various scientific research applications, including as a reagent in organic synthesis, as a precursor for the preparation of silicon-containing polymers, and as a building block in the construction of complex organic molecules. It has also been used in the development of new materials for use in electronics and energy storage devices.
Eigenschaften
CAS-Nummer |
18146-12-8 |
|---|---|
Produktname |
1,2-Bis(chlorodimethylsilyl)ethene |
Molekularformel |
C6H14Cl2Si2 |
Molekulargewicht |
213.25 g/mol |
IUPAC-Name |
chloro-[2-[chloro(dimethyl)silyl]ethenyl]-dimethylsilane |
InChI |
InChI=1S/C6H14Cl2Si2/c1-9(2,7)5-6-10(3,4)8/h5-6H,1-4H3 |
InChI-Schlüssel |
QPSZLJMVINIQNU-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C=C[Si](C)(C)Cl)Cl |
Kanonische SMILES |
C[Si](C)(C=C[Si](C)(C)Cl)Cl |
Synonyme |
1,2-bis(Chlorodimethylsilyl)ethene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,7-Naphthalenedisulfonic acid, 5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B95628.png)
